molecular formula C10H6I2 B3120991 2,3-Diiodonaphthalene CAS No. 27715-43-1

2,3-Diiodonaphthalene

Cat. No.: B3120991
CAS No.: 27715-43-1
M. Wt: 379.96 g/mol
InChI Key: FFWAIAGCHIYVKA-UHFFFAOYSA-N
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Description

2,3-Diiodonaphthalene is an organic compound with the molecular formula C₁₀H₆I₂ It is a derivative of naphthalene, where two hydrogen atoms are replaced by iodine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diiodonaphthalene can be synthesized through several methods. One common approach involves the iodination of naphthalene. The process typically includes the following steps:

    Iodination of Naphthalene: Naphthalene is reacted with iodine in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 3 positions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diiodonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.

    Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of this compound can lead to the formation of naphthalene or partially reduced intermediates. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Common Reagents and Conditions

    Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases.

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Naphthalene and partially reduced intermediates.

Scientific Research Applications

2,3-Diiodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-diiodonaphthalene depends on the specific application and the target molecule. In general, the iodine atoms in the compound can participate in various chemical interactions, such as halogen bonding and electrophilic substitution, which influence its reactivity and biological activity. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Diiodonaphthalene
  • 2,6-Diiodonaphthalene
  • 2,7-Diiodonaphthalene

Comparison

2,3-Diiodonaphthalene is unique due to the specific positioning of the iodine atoms, which influences its chemical reactivity and physical properties. Compared to other diiodonaphthalenes, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the iodine atoms at the 2 and 3 positions.

Properties

IUPAC Name

2,3-diiodonaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWAIAGCHIYVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the most efficient synthesis routes for 2,3-Diiodonaphthalene?

A1: Two main synthesis routes stand out for their efficiency:

  1. Sandmeyer Reaction: [] This method utilizes anhydrous acetic acid as a solvent and involves the conversion of 2,3-diaminonaphthalene to this compound. Interestingly, using dilute sulfuric acid instead leads to the formation of 2,3-naphtho-triazole, highlighting the crucial role of solvent choice.
  2. Iodination of Bis(hexachlorocyclopentadiene) Adduct: [] This two-step method involves iodination of the bis(hexachlorocyclopentadiene) adduct of naphthalene in methanesulfonic acid, followed by a retro Diels-Alder reaction coupled with sublimation to yield this compound.

Q2: Can you describe the molecular structure and characteristics of this compound?

A: this compound [] (C10H6I2) features a planar molecular structure. In its crystal form, the molecules arrange themselves in a herringbone motif, stabilized by weak I⋯I intermolecular interactions.

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